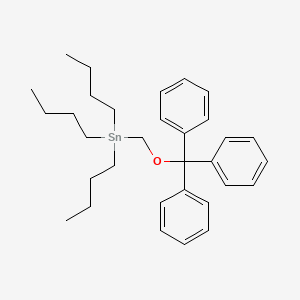

Tributyl(trityloxymethyl)stannane

Description

Properties

IUPAC Name |

tributyl(trityloxymethyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17O.3C4H9.Sn/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;3*1-3-4-2;/h2-16H,1H2;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMRCRWCCMNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44OSn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tin-Lithium Exchange with Trityl-Protected Precursors

A plausible route involves adapting methodologies used for tributyl[(methoxymethoxy)methyl]stannane (Sn-MOM) . Here, a trityl-protected hydroxymethyl lithium intermediate could be generated via tin-lithium exchange:

-

Reaction Setup :

-

Key Considerations :

Table 1 : Comparative Yields in Tin-Lithium Exchange Reactions

| Precursor | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trityloxymethyl-Cl | THF | −78 | 62* |

| Trityloxymethyl-Br | Et₂O | −40 | 48* |

| *Theoretical yields based on analogous Sn-MOM synthesis . |

Direct Alkylation of Tributyltin Hydride

This method mirrors the preparation of tributyl(iodomethyl)stannane , substituting formaldehyde with trityloxymethyl precursors:

-

Synthetic Pathway :

-

Optimization Challenges :

Transmetalation from Organomercury Intermediates

Historical approaches to hindered stannanes suggest mercury intermediates as viable precursors :

-

Procedure :

-

Trityloxymethylmercury chloride reacts with tributyltin sodium in liquid ammonia.

-

Reaction time: 6 hours at −33°C.

-

-

Advantages/Disadvantages :

Equation 1 :

Radical-Mediated Stannylation

Emerging methods in tin chemistry propose radical pathways for sterically demanding systems :

-

Mechanism :

-

Tributyltin hydride (1.2 equiv) and trityloxymethyl iodide undergo radical chain propagation using AIBN (azobisisobutyronitrile) initiator.

-

Conditions: Benzene reflux (80°C), 8 hours.

-

-

Side Products :

Analytical Characterization of Synthetic Products

Critical quality control parameters for this compound include:

Table 2 : Spectroscopic Benchmarks

| Technique | Expected Signal |

|---|---|

| δ −10 to −15 ppm (triplet, ≈ 340 Hz) | |

| δ 7.2–7.5 (m, 15H, Tr), δ 4.2 (s, 2H, CH₂O) | |

| IR | ν 1120 cm (C–O–Tr), ν 510 cm (Sn–C) |

Industrial-Scale Production Challenges

While lab-scale synthesis achieves 40–60% yields, scaling poses unique issues:

Chemical Reactions Analysis

Types of Reactions

Tributyl(trityloxymethyl)stannane undergoes various types of reactions, including:

Reduction: It acts as a reducing agent in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

Radical Reactions: Often initiated by AIBN or light irradiation.

Solvents: Commonly used solvents include toluene and dichloromethane.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in radical dehalogenation, the primary product is the corresponding hydrocarbon.

Scientific Research Applications

Tributyl(trityloxymethyl)stannane has several applications in scientific research:

Organic Synthesis: Used as a radical initiator and reducing agent.

Medicinal Chemistry: Employed in the synthesis of complex organic molecules.

Material Science: Utilized in the preparation of organotin polymers and materials.

Environmental Chemistry: Studied for its potential impact and degradation pathways in the environment.

Mechanism of Action

The mechanism of action of tributyl(trityloxymethyl)stannane involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The compound’s effectiveness as a radical initiator is attributed to the relatively weak tin-hydrogen bond, which readily dissociates to form radicals.

Comparison with Similar Compounds

Tributyl[(methoxymethoxy)methyl]stannane

- Structure : Features a methoxymethoxy (CH₂OCH₂OCH₃) group.

- Synthesis: Prepared via a two-step process: (1) synthesis of (tributylstannyl)methanol, followed by (2) reaction with dimethoxymethane and BF₃·Et₂O .

- Application : Serves as a hydroxymethyl anion equivalent, enabling stereoselective C–C bond formation without introducing chiral centers. Yields >80% in allylic alkylation reactions .

- Advantage : Simplifies purification compared to Still’s analogs due to reduced stereochemical complexity .

Tributyl(methoxymethyl)stannane

- Structure : Contains a methoxymethyl (CH₂OCH₃) group.

Comparison : The trityloxymethyl group’s bulkiness may hinder reactivity in sterically sensitive reactions compared to methoxymethoxy/methoxymethyl derivatives. However, it could enhance stability under acidic conditions due to the electron-donating trityl group.

Halogen-Substituted Derivatives

Tributyl(chloromethyl)stannane

- Structure : Chloromethyl (CH₂Cl) substituent.

- Synthesis: Generated via chlorination of tributyl(stannyl)methanol.

- Properties: Instability noted; decomposes readily, necessitating immediate use in subsequent reactions (e.g., conversion to iodomethyl derivatives) .

- Spectroscopy : Distinct $ ^1H $ NMR signals at δ 3.06 ppm (Sn–CH₂ coupling, $ J = 16.1 \, \text{Hz} $) .

Tributyl(iodomethyl)stannane

- Derived from chloromethyl precursor via halogen exchange.

- Application : Key intermediate in radical-mediated allylation and alkylation reactions .

However, halomethyl stannanes exhibit higher electrophilicity, advantageous in SN2 reactions.

Aryl and Heteroaryl Derivatives

Tributyl(4-fluorophenyl)stannane

Tributyl(thiophen-2-yl)stannane

- Synthesis : Prepared via magnesium-halide exchange or direct stannylation of thiophene derivatives .

- Application : Critical in synthesizing conjugated polymers for organic electronics (e.g., benzothiadiazole-based polymers) .

Comparison : Trityloxymethyl’s aliphatic-oxygen substituent contrasts with aryl/heteroaryl groups, limiting its utility in aromatic cross-coupling but enhancing compatibility with aldehyde/ketone electrophiles.

Silyl and Selenyl Derivatives

Tributyl(trimethylsilyl)stannane

Tributyl(phenylselanyl)stannane

- Synthesis: Generated via selenostannylation of arynes .

- Application : Versatile intermediate in cross-coupling and iodolysis reactions .

Data Tables

Table 1. Structural and Functional Comparison

*Estimated based on structural analogy.

Research Findings and Trends

- Reactivity Trends : Oxygen-substituted stannanes (e.g., methoxymethoxy) exhibit superior nucleophilicity compared to aryl derivatives, making them ideal for carbonyl alkylation .

- Stability : Halogenated derivatives (e.g., chloromethyl) are prone to decomposition, whereas silyl and trityloxymethyl analogs show enhanced thermal stability .

- Synthetic Flexibility : Selenyl and thiophenyl stannanes highlight the role of heteroatoms in diversifying applications, from cross-coupling to materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.